molecular formula C8H7F2NO B3049846 Benzamide, 2,6-difluoro-N-methyl- CAS No. 22265-59-4

Benzamide, 2,6-difluoro-N-methyl-

Cat. No.: B3049846
CAS No.: 22265-59-4
M. Wt: 171.14 g/mol
InChI Key: CPTKLNRTRAMDEN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with fluorine atoms at the 2- and 6-positions and a methyl group attached to the amide nitrogen. Based on nomenclature, its molecular formula is inferred as C₈H₇F₂NO, with a theoretical molecular weight of 171.15 g/mol. Key structural features include:

  • Fluorine atoms at ortho positions (2 and 6), which influence electronic and steric properties.
  • An N-methyl group, which enhances lipophilicity compared to non-methylated benzamides.

The absence of direct experimental data for this compound in the provided evidence necessitates reliance on comparisons with structurally related molecules (Table 1).

Properties

CAS No.

22265-59-4

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

2,6-difluoro-N-methylbenzamide

InChI

InChI=1S/C8H7F2NO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

CPTKLNRTRAMDEN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=CC=C1F)F

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 2,6-Difluoro-N-Methylbenzamide Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
2,6-Difluoro-3-methyl-N-methylbenzamide C₉H₉F₂NO 185.17 2,6-diF; N-Me; 3-Me
2,6-Difluorobenzamide C₇H₅F₂NO 173.12 2,6-diF; NH₂ (amide)
N-(2-Fluorophenyl)-2,6-difluorobenzamide C₁₃H₈F₃NO 251.20 2,6-diF; N-(2-fluorophenyl)
2,6-Difluoro-3-nitrobenzamide C₇H₄F₂N₂O₃ 202.12 2,6-diF; 3-NO₂ (nitro)
2,6-Difluoro-4-methylbenzaldehyde C₈H₆F₂O 156.13 2,6-diF; 4-Me; aldehyde functional group

Substituent Effects on Physicochemical Properties

N-Methylation (vs. 2,6-Difluorobenzamide)
  • The addition of an N-methyl group (as in 2,6-difluoro-N-methylbenzamide) increases molecular weight by ~12 g/mol compared to 2,6-difluorobenzamide (C₇H₅F₂NO, 173.12 g/mol) .
Ortho-Fluorine vs. Para-Methyl Substitution (vs. 2,6-Difluoro-4-methylbenzaldehyde)
  • While 2,6-difluoro-4-methylbenzaldehyde shares fluorine substituents, its aldehyde functional group introduces polarity and reactivity distinct from benzamides.
  • The para-methyl group in this analog may reduce steric hindrance compared to ortho-fluorine substitutions.
N-Substituted Aryl Groups (vs. N-(2-Fluorophenyl)-2,6-difluorobenzamide)
  • The introduction of a 2-fluorophenyl group at the amide nitrogen (C₁₃H₈F₃NO, 251.20 g/mol) significantly increases molecular weight and steric bulk. This modification could impact binding affinity in receptor-targeted applications.
Electron-Withdrawing Groups (vs. 2,6-Difluoro-3-nitrobenzamide)

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 2,6-difluoro-N-methylbenzamide, and how is purity validated? A: The synthesis typically begins with 2,6-difluoroaniline as the core precursor. Methylation of the amine group can be achieved via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Alternatively, nucleophilic acyl substitution with methylamine on 2,6-difluorobenzoyl chloride may be employed. Purity is validated using HPLC (≥95% purity threshold), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (exact mass matching for molecular ion peaks). X-ray crystallography (e.g., SHELXL refinement ) can resolve structural ambiguities.

Structural Analysis

Q: How is X-ray crystallography applied to resolve the molecular geometry of 2,6-difluoro-N-methylbenzamide? A: Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXT for structure solution and SHELXL for refinement . Key parameters include bond lengths (C-F: ~1.34 Å; C=O: ~1.23 Å) and torsion angles to confirm the planar benzamide backbone. Displacement ellipsoids are analyzed to assess thermal motion, while hydrogen bonding networks (e.g., N-H···O) are mapped to understand packing interactions.

Spectroscopic Characterization

Q: Which spectroscopic techniques are critical for characterizing electronic and vibrational properties? A:

  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Fluorine substituents reduce symmetry, splitting aromatic C-H stretches .
  • NMR : ¹⁹F NMR detects deshielding effects from electron-withdrawing fluorine atoms (δ ≈ -110 to -120 ppm for ortho-F). ¹H NMR shows splitting patterns due to J-coupling between F and adjacent protons .
  • DFT studies : Optimize molecular geometry (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and compare with experimental data .

Thermodynamic Stability and Reaction Kinetics

Q: How can researchers determine the thermal stability and reaction thermodynamics of this compound? A:

  • Differential Scanning Calorimetry (DSC) : Measures melting points and decomposition temperatures (e.g., Tm ≈ 150–160°C).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics in host-guest or enzyme-inhibitor studies.
  • Reaction calorimetry : Monitors exothermic/endothermic profiles during synthesis. Thermodynamic parameters (ΔH, ΔG) are derived using the Eyring equation for kinetic studies .

Advanced Synthesis: Fluorination Challenges

Q: What challenges arise in achieving regioselective fluorination during synthesis? A: Fluorine’s electronegativity complicates regioselectivity. Key strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., amides) to position fluorine at C2 and C6 .
  • Balancing reactivity : Fluorinating agents (e.g., Selectfluor) require controlled pH and temperature to avoid over-halogenation.
  • Competing pathways : Byproducts like 2,4-difluoro isomers may form; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Biological Activity Profiling

Q: How can researchers design assays to evaluate its potential as a kinase inhibitor? A:

  • Enzyme inhibition assays : Use purified kinases (e.g., EGFR or BRAF) with ATP-analog substrates. Measure IC₅₀ via fluorescence polarization.
  • Molecular docking : Simulate binding poses (e.g., AutoDock Vina) to predict interactions with kinase active sites. Fluorine’s electronegativity may enhance binding via halogen bonds .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Computational Modeling

Q: What role do DFT and molecular dynamics (MD) play in understanding its properties? A:

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4–5 eV) to predict reactivity. Solvent effects (PCM model) refine dipole moments and polarizability .
  • MD simulations : Analyze solvation dynamics (e.g., in DMSO) and ligand-protein binding stability (RMSD < 2 Å over 100 ns trajectories).

Addressing Crystallographic Data Contradictions

Q: How should researchers resolve discrepancies in reported crystallographic data? A:

  • Cross-validation : Compare unit cell parameters (a, b, c) and space groups with literature. Use Rietveld refinement for powder XRD to detect polymorphs.
  • Complementary techniques : Pair SCXRD with solid-state NMR to confirm hydrogen bonding motifs .
  • Data deposition : Submit structures to the Cambridge Structural Database (CSD) for peer validation .

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